5-Cyclopropoxy-2-methoxyaniline
Description
Chemical Structure and Formula: 5-Cyclopropoxy-2-methoxyaniline (C₁₀H₁₃NO) is an aniline derivative featuring a cyclopropoxy group at the fifth position and a methoxy group at the second position of the benzene ring (Figure 1).
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-methoxyaniline |
InChI |
InChI=1S/C10H13NO2/c1-12-10-5-4-8(6-9(10)11)13-7-2-3-7/h4-7H,2-3,11H2,1H3 |
InChI Key |
ZZLNPYPKTWMONZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the nucleophilic substitution reaction, where a suitable precursor, such as 2-methoxyaniline, is reacted with a cyclopropyl halide under basic conditions . The reaction conditions often include the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of 5-Cyclopropoxy-2-methoxyaniline may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline ring undergoes substitution with electrophiles like halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.
Scientific Research Applications
5-Cyclopropoxy-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- Electronic Effects : The methoxy group donates electron density via resonance, while the cyclopropoxy group introduces steric rigidity due to the strained cyclopropane ring .
Comparative Analysis with Structural Analogs
Table 1: Structural and Functional Comparison of 5-Cyclopropoxy-2-methoxyaniline and Related Compounds
| Compound Name | Structural Features | Unique Properties | Reference |
|---|---|---|---|
| 5-Cyclopropoxy-2-methoxyaniline | Cyclopropoxy (C5), methoxy (C2) | High binding affinity due to rigidity; dual electronic effects | |
| 2-Methoxyaniline | Methoxy (C2); lacks cyclopropoxy group | Reduced steric hindrance; lower biological activity | |
| 5-(Cyclopropylmethoxy)-2-methylaniline | Cyclopropylmethoxy (C5), methyl (C2) | Enhanced lipophilicity; altered metabolic stability | |
| N-Cyclopentyl-2-fluoro-5-methoxyaniline | Cyclopentyl (N-substituent), fluoro (C2) | Increased bulkiness; modified receptor selectivity | |
| 5-Cyclopropyl-2-nitroaniline | Cyclopropyl (C5), nitro (C2) | Electron-withdrawing nitro group; distinct reactivity in electrophilic substitution | |
| N-(Cyclopropylmethyl)-2-methoxy-5-methylaniline | Cyclopropylmethyl (N-substituent), methyl (C5) | Improved membrane permeability; varied pharmacokinetics | |
| 5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline | Bromo (C5), cyclopropylmethoxy (C2), fluoro (C3) | Halogen-driven cross-coupling potential; enhanced photostability |
Key Differences and Implications
Substituent Effects :
- Cyclopropoxy vs. Methoxy : The cyclopropoxy group in 5-cyclopropoxy-2-methoxyaniline introduces rigidity, improving binding affinity to biological targets compared to 2-methoxyaniline, which lacks this feature .
- Nitro vs. Methoxy : Replacing the methoxy group with a nitro group (as in 5-cyclopropyl-2-nitroaniline) shifts reactivity toward electrophilic substitution but reduces bioavailability due to electron withdrawal .
Biological Interactions: Antimicrobial Activity: The methoxy group in 5-cyclopropoxy-2-methoxyaniline enhances hydrogen bonding with bacterial enzymes, outperforming analogs like N-cyclopentyl-2-fluoro-5-methoxyaniline, where the cyclopentyl group sterically hinders interactions . Anticancer Potential: Compared to 5-(cyclopropylmethoxy)-2-methylaniline, the methoxy group in 5-cyclopropoxy-2-methoxyaniline improves solubility, facilitating cellular uptake .
Synthetic Accessibility :
- 5-Cyclopropoxy-2-methoxyaniline is synthesized via direct functionalization of aniline derivatives, whereas sulfonyl analogs (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) require multi-step routes with lower yields, limiting scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
